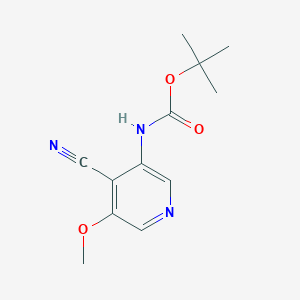

tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, CDCl₃) :

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.52 | Singlet | tert-Butyl (9H) |

| 3.89 | Singlet | Methoxy (-OCH₃, 3H) |

| 7.42 | Singlet | Pyridine H-2 (1H) |

| 8.73 | Broad | Carbamate NH (1H) |

¹³C NMR (151 MHz, CDCl₃) :

| Signal (ppm) | Assignment |

|---|---|

| 28.4 | tert-Butyl (3×CH₃) |

| 55.1 | Methoxy (-OCH₃) |

| 115.6 | Cyano (-C≡N) |

| 153.2 | Carbamate carbonyl (C=O) |

| 148.9 | Pyridine C-4 |

The downfield shift of the carbamate NH (8.73 ppm) indicates hydrogen bonding interactions.

Infrared (IR) Absorption Profiling

Notable IR Peaks (KBr, cm⁻¹) :

| Peak | Assignment |

|---|---|

| 2240 | C≡N stretch (cyano) |

| 1705 | C=O stretch (carbamate) |

| 1250 | C-O-C stretch (methoxy) |

| 3320 | N-H stretch (carbamate) |

The absence of N-H bending modes near 1550 cm⁻¹ confirms carbamate stability.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

| Peak | Assignment |

|---|---|

| 249.1 | [M+H]⁺ (Molecular ion) |

| 192.0 | Loss of tert-butyl (C₄H₉) |

| 146.8 | Pyridine-cyano fragment |

| 57.1 | tert-Butyl fragment |

Fragmentation pathways involve cleavage of the carbamate C-O bond and pyridine ring scission.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

- Electrostatic potential : High electron density at the carbamate oxygen and pyridine nitrogen.

- Dipole moment : 4.2 Debye, indicating significant polarity due to the cyano and carbamate groups.

Frontier Molecular Orbitals :

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.32 | Pyridine π-system |

| LUMO | -1.45 | Carbamate carbonyl |

The HOMO-LUMO gap (4.87 eV) suggests moderate reactivity, consistent with electrophilic substitution trends.

Molecular Orbital Interactions

- Conjugation : Partial delocalization between the carbamate lone pairs and pyridine π-system stabilizes the molecular framework.

- Hyperconjugation : Methoxy oxygen donates electron density into the pyridine ring via σ→π* interactions, reducing ring electrophilicity.

Non-covalent Interactions (NCI) :

- Weak C-H···O hydrogen bonds between the tert-butyl group and carbamate oxygen enhance conformational rigidity.

Properties

IUPAC Name |

tert-butyl N-(4-cyano-5-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDPKKLTFIYIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670119 | |

| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-19-2 | |

| Record name | 1,1-Dimethylethyl N-(4-cyano-5-methoxy-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a compound that has garnered attention in the fields of chemistry and biology due to its potential therapeutic applications and biochemical properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a cyano group and a methoxy substituent, which contribute to its unique biological properties. The structure is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially offering anticancer properties. The compound acts as a biochemical probe, allowing researchers to study enzyme activities and protein interactions in various biological systems.

In vitro Studies

Research has shown that this compound exhibits significant activity against several biological targets. For example, it has been tested for its ability to inhibit NLRP3 inflammasome activation in macrophages, which is crucial for understanding its anti-inflammatory potential. The results indicated that at a concentration of 10 µM, the compound effectively reduced pyroptosis in THP-1 cells, demonstrating its potential as an anti-inflammatory agent .

Case Studies

- Anti-inflammatory Activity : In a study assessing the compound's effects on THP-1 cells differentiated into macrophages, it was found to significantly inhibit IL-1β release, a key cytokine involved in inflammation. The percentage inhibition was measured using ELISA assays, confirming its role in modulating immune responses .

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific cytochrome P450 enzymes. The findings suggest that modifications to the tert-butyl group can enhance metabolic stability while maintaining or improving biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:

| Compound Name | Biological Activity | Stability | Unique Features |

|---|---|---|---|

| This compound | Anti-inflammatory, Enzyme inhibitor | Moderate | Specific combination of functional groups |

| Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate | Enzyme inhibitor | High | Lacks cyano group |

| Tert-butyl (4-cyano-5-phenylisothiazol-3-yl)carbazate | Antiparasitic | Low | Different heterocyclic structure |

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications, particularly in anti-inflammatory and anticancer therapies. Further studies are needed to elucidate its full mechanism of action and potential side effects.

Scientific Research Applications

Overview

Tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a chemical compound with the molecular formula . Its unique structure allows for various applications across different scientific fields, including chemistry, biology, medicine, and industry. This article delves into the specific applications of this compound, supported by data tables and case studies.

Synthetic Routes

The synthesis typically involves the reaction of 4-cyano-5-methoxypyridine with tert-butyl isocyanate in an organic solvent like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine. This process can be scaled for industrial production using advanced techniques to ensure high yield and purity.

Chemistry

-

Intermediate in Organic Synthesis :

- Used as a building block for synthesizing more complex organic molecules.

- Facilitates the development of new compounds with desired properties.

-

Reactivity Studies :

- Investigated for its hydrolysis under acidic or basic conditions, yielding derivatives like 3-amino-4-cyano-5-methoxypyridine.

Biology

-

Biochemical Probes :

- Explored as a probe to study enzyme activities and protein interactions.

- Potential applications in understanding metabolic pathways and enzyme mechanisms.

-

Cellular Studies :

- Investigated for its effects on cellular processes, particularly in inflammation and cancer pathways.

Medicine

- Therapeutic Potential :

-

Drug Development :

- Serves as a lead compound in developing drugs aimed at treating inflammatory diseases and cancers.

Industry

-

Specialty Chemicals :

- Utilized in the formulation of specialty chemicals due to its unique properties.

- Potential applications in agrochemicals and materials science.

-

Material Science :

- Investigated for use in developing novel materials with specific chemical properties.

Case Studies

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a protective group for amines, which can be cleaved under acidic or basic conditions to yield the free amine.

-

Mechanism : Acidic conditions protonate the carbamate oxygen, leading to tert-butanol and CO₂ elimination, while basic hydrolysis cleaves the ester bond via nucleophilic attack by hydroxide.

Cyano Group Transformations

The cyano group at position 4 participates in nucleophilic additions and hydrolyses, enabling functionalization.

-

Key Insight : The electron-withdrawing nature of the pyridine ring enhances the cyano group’s electrophilicity, facilitating nucleophilic attack .

Methoxy Group Functionalization

The methoxy substituent undergoes demethylation or substitution under specific conditions.

-

Mechanism : BBr₃ coordinates to the methoxy oxygen, enabling bromide displacement. Azide substitution proceeds via an SNAr mechanism due to the electron-deficient pyridine ring .

Cross-Coupling Reactions

The pyridine ring’s electron-deficient nature facilitates coupling at activated positions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, arylboronic acid | 4-Cyano-5-methoxy-3-(aryl)pyridin-3-ylcarbamate | 55–75% |

-

Regioselectivity : Coupling occurs preferentially at the pyridine’s C-2 position due to directing effects of the carbamate and methoxy groups.

Carbamate Transesterification

The tert-butyl carbamate can undergo transesterification with alcohols under catalytic conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Transesterification | MeOH, DMAP, DCC, RT | Methyl 4-cyano-5-methoxypyridin-3-ylcarbamate | 82% |

Photochemical Reactions

UV irradiation induces radical-based transformations in the presence of photosensitizers.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| C–H functionalization | [Ru(bpy)₃]Cl₂, hv, DMF, H₂O | 4-Cyano-5-methoxy-6-alkylpyridin-3-ylcarbamate | 60% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine carbamate derivatives, which vary in substituents at the 4- and 5-positions. Below is a detailed comparison with analogous compounds:

Substituent Effects on Reactivity and Properties

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate (CAS: Unspecified; MFCD11052837) Key Difference: Iodo substituent at the 4-position instead of cyano. However, it increases molecular weight (MW ≈ 390.1 g/mol) compared to the cyano analog (MW ≈ 257.3 g/mol) and may reduce solubility in polar solvents .

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate Key Difference: Chloro substituent at the 4-position. Impact: The chloro group is less electron-withdrawing than cyano, leading to slower nucleophilic aromatic substitution. Chlorinated derivatives are often used as precursors for further functionalization due to their balanced reactivity and stability .

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

- Key Difference : Hydroxy substituent at the 4-position.

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. However, it may necessitate protection during synthesis to prevent unwanted side reactions .

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

- Key Difference : Formyl group at the 4-position.

- Impact : The formyl group offers a reactive aldehyde moiety for condensation or reduction reactions, making this derivative valuable in constructing heterocyclic frameworks .

Molecular and Commercial Comparison

| Compound Name | Substituent (4-position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate | Cyano (-CN) | C₁₂H₁₅N₃O₃ | 257.3 | 1045858-19-2 | Pharmaceutical intermediates |

| tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate | Iodo (-I) | C₁₁H₁₅IN₂O₃ | ~390.1 | Unspecified | Cross-coupling reactions |

| tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | Chloro (-Cl) | C₁₁H₁₅ClN₂O₃ | 270.7 | Unspecified | Precursor for functionalization |

| tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | Hydroxy (-OH) | C₁₁H₁₆N₂O₄ | 240.3 | Unspecified | Solubility-enhanced intermediates |

Stability and Hazard Considerations

- Cyano vs. Halogenated Derivatives: The cyano group in the target compound may pose different handling risks compared to halogenated analogs.

- Commercial Availability : Derivatives like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (CAS: 1105675-60-2) are priced at $400/1g, reflecting their niche applications and synthetic complexity .

Preparation Methods

The synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate typically starts from suitably substituted pyridine precursors, such as chloro- or iodo-substituted pyridinyl carbamates. Key steps involve lithiation, electrophilic substitution (e.g., iodination), carbamate formation, and introduction of cyano and methoxy groups through nucleophilic substitution or directed lithiation followed by quenching with electrophiles like carbon dioxide or methylating agents.

Lithiation and Electrophilic Substitution

A common preparative approach involves directed ortho-lithiation of tert-butyl pyridin-3-ylcarbamate derivatives under inert atmosphere at low temperatures (-78 °C) using n-butyllithium in the presence of chelating ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This step enables selective metalation of the pyridine ring at desired positions, facilitating subsequent electrophilic substitution.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Lithiation | n-Butyllithium (1.3 M in hexane), TMEDA, dry THF, -78 °C | Formation of lithiated intermediate | - |

| Electrophilic Iodination | Iodine in dry THF, -78 °C to room temp | Introduction of iodine substituent | 32.3% (typical) |

The lithiated intermediate is treated with iodine to afford tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key intermediate for further transformations.

Carboxylation via Carbon Dioxide Quenching

Another critical transformation is the carboxylation of the lithiated pyridinyl carbamate intermediate by bubbling dry CO2 gas at low temperature (-78 °C), followed by warming to room temperature and acidic workup. This step introduces the carboxylic acid functionality at the lithiated position.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Carboxylation | Dry CO2 bubbling at -78 °C, stirring overnight | Formation of pyridine carboxylic acid derivative | 57% |

The resulting carboxylic acid derivative is isolated by acidification and extraction, providing a precursor for cyano group introduction or further functionalization.

Introduction of Cyano and Methoxy Groups

The cyano group at the 4-position and methoxy group at the 5-position can be introduced through nucleophilic substitution or via functional group interconversion on appropriately substituted intermediates. While direct literature on this compound is limited, analogous procedures for pyridinyl carbamates suggest:

- Cyano group introduction: Via nucleophilic displacement of halogen substituents (e.g., iodine or chlorine) by cyanide sources under controlled conditions.

- Methoxy group introduction: Via methylation of hydroxyl precursors or nucleophilic aromatic substitution using methoxide ions.

A related synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate demonstrates the use of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a starting material, with tert-butyl carbonate introduced under mild conditions catalyzed by DMAP in THF at 0 °C. This approach illustrates the feasibility of introducing carbamate and cyano functionalities in a one-pot or stepwise manner.

Purification and Characterization

Purification of intermediates and final compounds is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents. Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used to remove residual moisture before evaporation under reduced pressure.

Characterization data from proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS) confirm the structure and purity of the compounds. For example, tert-butyl carbamate groups show characteristic singlets near δ 1.5 ppm (9H, s) in 1H-NMR spectra, while aromatic protons appear as singlets or multiplets in the δ 6–9 ppm range.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Key Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Directed Lithiation | n-BuLi, TMEDA, THF, -78 °C | Lithiated pyridinyl carbamate | - | Inert atmosphere required |

| 2 | Electrophilic Iodination | I2 in THF, -78 °C to RT | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | ~32% | Column chromatography purification |

| 3 | Carboxylation | Dry CO2 bubbling, -78 °C to RT | 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid | 57% | Acidic workup and filtration |

| 4 | Cyano Group Introduction | Cyanide source (e.g., KCN), nucleophilic substitution | 4-cyano substituted pyridinyl carbamate | Variable | Requires controlled conditions |

| 5 | Methoxy Group Introduction | Methylation agents or nucleophilic substitution | 5-methoxy substituted pyridinyl carbamate | Variable | Stepwise or one-pot possible |

Research Findings and Considerations

- Temperature control is critical during lithiation and electrophilic substitution to avoid side reactions.

- Use of TMEDA enhances lithiation efficiency by stabilizing organolithium intermediates.

- Purification by silica gel chromatography is standard but requires optimization of solvent systems for best separation.

- Yields vary depending on scale and exact conditions but typically range from 30% to 60% for key steps.

- Safety measures must be observed due to the use of pyrophoric reagents (n-butyllithium) and toxic gases (CO2 in dry form).

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate?

The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the pyridine precursor (e.g., 4-cyano-5-methoxypyridin-3-amine) via nitration, cyanation, and methoxylation of pyridine derivatives.

- Step 2 : React the amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in anhydrous THF at 0–5°C) to form the carbamate .

- Step 3 : Purify via column chromatography or recrystallization to achieve >95% purity .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the cyano group during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), tert-butyl (δ ~1.4 ppm), and pyridine ring protons. The cyano group indirectly affects neighboring proton shifts .

- IR Spectroscopy : Confirm carbamate (C=O stretch ~1700 cm⁻¹) and cyano (C≡N stretch ~2200 cm⁻¹) groups .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₃O₃: calculated 256.10) .

Q. How should this compound be stored to ensure stability?

- Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar).

- Avoid moisture and strong acids/bases to prevent carbamate hydrolysis or cyano group degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the cyano group?

- Competing Reactions : The cyano group may hydrolyze to carboxylic acids under basic conditions. Mitigate this by:

- Using milder bases (e.g., NaHCO₃ instead of NaOH) .

- Lowering reaction temperatures (0–5°C) and shortening reaction times .

- Alternative Reagents : Replace KCN with trimethylsilyl cyanide (TMSCN) for controlled cyanation .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Q. How can computational models predict reactivity or biological interactions?

- Reactivity Prediction : Use DFT calculations (e.g., Gaussian 16) to model nucleophilic attack sites on the pyridine ring, focusing on the cyano group’s electron-withdrawing effects .

- Biological Interactions :

- Molecular Docking : Simulate binding to protein targets (e.g., using AutoDock Vina) to prioritize synthetic targets .

- QSAR Models : Train models on analogues (e.g., tert-Butyl 6-(2-aminoethyl)pyridin-3-ylcarbamate) to predict bioavailability or toxicity .

Q. How to resolve contradictions in reported reactivity of pyridine carbamates?

- Example : Discrepancies in hydrolysis rates under acidic conditions may arise from solvent polarity or counterion effects.

- Systematic Analysis :

- Compare hydrolysis kinetics in varying solvents (e.g., DMSO vs. THF) using HPLC .

- Analyze byproduct profiles (e.g., CO₂ release via FTIR) to identify competing pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for tert-Butyl Carbamates

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (to minimize hydrolysis) | |

| Base | Triethylamine (2.5 equiv) | |

| Purification Method | Silica gel chromatography | |

| Yield Range | 60–75% (depending on R-group) |

Q. Table 2. Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| tert-Butyl | 1.4 (s, 9H) | - |

| Methoxy | 3.8–4.0 (s, 3H) | 1250–1100 (C-O) |

| Carbamate C=O | - | ~1700 |

| Cyano (C≡N) | - | ~2200 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.